2-[(2,3,4-trimethoxyphenyl)methylidene]propanedinitrile
Description
2-[(2,3,4-Trimethoxyphenyl)methylidene]propanedinitrile is a nitrile-based organic compound featuring a propanedinitrile backbone conjugated to a phenyl ring substituted with three methoxy groups at the 2-, 3-, and 4-positions. The methoxy groups confer electron-donating effects, influencing reactivity and solubility, while the propanedinitrile moiety contributes to π-conjugation and hydrogen-bonding capabilities .
Properties
IUPAC Name |
2-[(2,3,4-trimethoxyphenyl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-16-11-5-4-10(6-9(7-14)8-15)12(17-2)13(11)18-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQMDUGZIZBUGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C(C#N)C#N)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201213818 | |
| Record name | 2-[(2,3,4-Trimethoxyphenyl)methylene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201213818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5688-83-5 | |
| Record name | 2-[(2,3,4-Trimethoxyphenyl)methylene]propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5688-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2,3,4-Trimethoxyphenyl)methylene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201213818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent and Catalyst Optimization
Replacing ethanol with dioxane and increasing the catalyst loading to 10% v/v piperidine reduces reaction time to 2 hours while maintaining yields above 80%. Polar aprotic solvents like dimethylformamide (DMF) further enhance reactivity, achieving 90% yield at 100°C within 1 hour.
Comparative Solvent Performance:
| Solvent | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| Ethanol | Piperidine | Reflux | 3 h | 75% |
| Dioxane | Piperidine | Reflux | 2 h | 84% |
| DMF | Piperidine | 100°C | 1 h | 90% |
Microwave-Assisted Synthesis
Microwave irradiation at 150°C for 15 minutes in DMF achieves 95% yield, significantly accelerating the reaction. This method minimizes side products and improves purity.
Green Chemistry Approaches
Water-Glycerol Solvent Systems
A mixture of water and glycerol (1:1) at room temperature facilitates the Knoevenagel condensation without base catalysts, yielding 99% product after 24 hours. This method eliminates toxic solvents and reduces energy consumption.
Green Metrics:
Catalyst-Free Reactions
Recent studies demonstrate that 2,3,4-trimethoxybenzaldehyde and malononitrile react in water at 80°C without catalysts, yielding 85% product after 6 hours. This approach aligns with sustainable chemistry principles.
Industrial-Scale Production
Continuous Flow Reactors
Industrial synthesis employs continuous flow systems with residence times of 10–15 minutes, achieving >90% conversion. Purification via fractional crystallization in heptane-ethyl acetate mixtures ensures >99% purity.
Scale-Up Parameters:
Chemical Reactions Analysis
2-[(2,3,4-Trimethoxyphenyl)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrile groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Reactions
The compound can undergo various chemical reactions:
- Oxidation : Can be oxidized to form carboxylic acids or aldehydes using agents like potassium permanganate.
- Reduction : Reduction can yield amines or alcohols using reducing agents such as lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions can replace nitrile groups with other functional groups.
Chemistry
In organic synthesis, 2-[(2,3,4-trimethoxyphenyl)methylidene]propanedinitrile serves as an intermediate for synthesizing more complex molecules. It is particularly useful in developing compounds with specific pharmacological properties.
Biology
The trimethoxyphenyl moiety is known for its biological activities. Studies have shown that this compound interacts with various molecular targets:
- Tubulin : Inhibits tubulin polymerization, relevant in cancer research.
- Heat Shock Protein 90 (Hsp90) : Modulates protein folding and stability.
- Thioredoxin Reductase (TrxR) : Implicated in redox signaling pathways.
These interactions suggest potential anti-cancer and anti-inflammatory properties.
Medicine
Research indicates that 2-[(2,3,4-trimethoxyphenyl)methylidene]propanedinitrile may be developed into therapeutic agents targeting specific proteins and enzymes involved in disease pathways. Its unique structure allows for selective binding to these targets.
Industry
In industrial applications, this compound is used to produce specialty chemicals and materials. Its properties make it suitable for developing corrosion inhibitors and other functional materials.
Case Studies
-
Anti-Cancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines by inhibiting tubulin polymerization.
Cell Line IC50 (µM) Mechanism of Action HeLa 5.6 Tubulin inhibition MCF-7 7.1 Induction of apoptosis A549 6.5 Cell cycle arrest -
Anti-Inflammatory Effects : Research showed that the compound reduced inflammation markers in vitro by inhibiting Hsp90 activity.
Treatment Group Inflammation Marker Reduction (%) Control 0 Compound Treatment 45
Mechanism of Action
The mechanism of action of 2-[(2,3,4-trimethoxyphenyl)methylidene]propanedinitrile involves its interaction with molecular targets such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions inhibit the function of these proteins, leading to various biological effects, including anti-cancer, anti-inflammatory, and anti-microbial activities .
Comparison with Similar Compounds
Structural and Electronic Features
The table below compares key structural analogs of 2-[(2,3,4-trimethoxyphenyl)methylidene]propanedinitrile:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Methoxy derivatives (e.g., 3,4-dimethoxy) exhibit enhanced solubility in polar organic solvents compared to halogenated analogs (e.g., Cl, Br), which are more lipophilic .
- Hydrogen Bonding: Hydroxyl or amino substituents (e.g., in and ) introduce H-bonding capacity, influencing crystal packing and biological interactions .
Physicochemical Properties
- Molecular Weight : The target compound (theoretical MW: ~256.25 g/mol) is heavier than its 3,4-dimethoxy analog (214.22 g/mol) due to the additional methoxy group .
- Thermal Stability : Halogenated derivatives (e.g., 3,5-dichloro) exhibit higher boiling points (~373°C) compared to methoxy analogs, attributed to stronger intermolecular forces .
- Toxicity : Methoxy derivatives like 2-[(3,4-Dimethoxyphenyl)methylene]propanedinitrile are classified as acute oral toxicants (Category 4) and skin irritants (Category 2) . Fluorinated analogs may exhibit similar hazards due to nitrile group reactivity .
Biological Activity
2-[(2,3,4-trimethoxyphenyl)methylidene]propanedinitrile is a chemical compound with significant potential in biological research and medicinal chemistry. Its structure, characterized by a trimethoxyphenyl group, suggests a variety of pharmacological activities. This article aims to provide an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H12N2O3
- CAS Number : 5688-83-5
The compound features a propanedinitrile backbone attached to a trimethoxyphenyl group, which is known for its bioactive properties. The presence of multiple methoxy groups enhances its solubility and interaction with biological targets.
The biological activity of 2-[(2,3,4-trimethoxyphenyl)methylidene]propanedinitrile is attributed to its interactions with several molecular targets:
- Tubulin : Inhibition of tubulin polymerization can disrupt cell division, making it a potential anti-cancer agent.
- Heat Shock Protein 90 (Hsp90) : By inhibiting Hsp90, the compound may affect the stability and function of various client proteins involved in cancer progression.
- Thioredoxin Reductase (TrxR) : Inhibition of TrxR can lead to increased oxidative stress in cells, contributing to anti-cancer and anti-inflammatory effects .
Anti-Cancer Properties
Research indicates that compounds similar to 2-[(2,3,4-trimethoxyphenyl)methylidene]propanedinitrile exhibit anti-cancer activities through various mechanisms:
- Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.
- Apoptosis Induction : Promotes programmed cell death via mitochondrial pathways .
Anti-Inflammatory Effects
The trimethoxyphenyl group is associated with anti-inflammatory activities. Studies show that derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation markers in vitro and in vivo .
Antimicrobial Activity
Compounds featuring similar structural motifs have demonstrated antimicrobial properties against various pathogens, including:
- Bacteria : Effective against strains like Helicobacter pylori and Mycobacterium tuberculosis.
- Fungi : Exhibits antifungal activity against common fungal pathogens .
Research Findings
A variety of studies have explored the biological activity of compounds related to 2-[(2,3,4-trimethoxyphenyl)methylidene]propanedinitrile. Notable findings include:
Case Studies
-
In vitro Studies on Cancer Cell Lines :
- A study investigated the effects of 2-[(2,3,4-trimethoxyphenyl)methylidene]propanedinitrile on various cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations with an IC50 value around 10 µM.
-
Anti-inflammatory Testing :
- In vivo models treated with the compound showed reduced paw edema in formalin-induced inflammation tests, suggesting its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the critical safety precautions for handling 2-[(2,3,4-trimethoxyphenyl)methylidene]propanedinitrile in laboratory settings?
- Methodological Answer :
- Use nitrile gloves and full-body chemical protective clothing to prevent skin contact. Inspect gloves before use and avoid touching the outer surface during removal .
- Employ local exhaust ventilation to minimize aerosol or dust formation. Respiratory protection (e.g., P95 masks) is required for low-level exposure; higher protection (e.g., OV/AG/P99 filters) is needed for prolonged handling .
- Store the compound at 2–8°C in airtight, light-resistant containers to maintain stability .
Q. How should researchers address acute toxicity risks associated with this compound?
- Methodological Answer :
- Follow GHS hazard classifications: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory tract irritation) .
- Implement first-aid protocols:
- Inhalation : Move to fresh air; administer artificial respiration if needed.
- Skin/Eye Contact : Rinse with water for ≥15 minutes; consult a physician .
- Conduct preliminary in vitro assays (e.g., Ames test) to assess mutagenicity, as no carcinogenicity data exists .
Q. What synthetic routes are reported for analogous propanedinitrile derivatives?
- Methodological Answer :
- Condensation reactions between aromatic aldehydes and thiazolidinones are common. For example, 2-(5-arylidene-4-oxo-thiazolidin-2-ylidene) derivatives are synthesized via electrophilic attack of phenylisothiocyanate on 3-oxo-propionitriles, followed by chloroacetyl chloride treatment under basic conditions .
- Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield, as methoxy groups may influence electronic effects .
Advanced Research Questions
Q. How can computational methods predict the reactivity or biological activity of this compound?
- Methodological Answer :
- Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict sites for nucleophilic/electrophilic attacks .
- Perform molecular docking studies to simulate interactions with biological targets (e.g., enzymes), leveraging structural analogs with known activity .
- Validate predictions with experimental assays (e.g., enzyme inhibition kinetics) .
Q. How can researchers resolve contradictions in physicochemical data (e.g., log Pow, solubility)?
- Methodological Answer :
- Experimental determination:
- log Pow : Use shake-flask or HPLC methods with octanol-water partitioning .
- Solubility : Conduct gravimetric analysis in solvents (e.g., DMSO, ethanol) at controlled temperatures .
- Compare results with predictive models (e.g., Quantitative Structure-Property Relationships (QSPR)) to identify outliers .
Q. What crystallographic techniques are suitable for structural characterization?
- Methodological Answer :
- Single-crystal X-ray diffraction (XRD) to resolve bond lengths and angles, as demonstrated for related dinitriles (e.g., C–N bond lengths: 1.382 Å; dihedral angles: 126.6°) .
- Pair XRD with spectroscopic methods (e.g., NMR) to confirm substituent effects on electron density .
Q. How to evaluate environmental impact despite limited ecotoxicological data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
